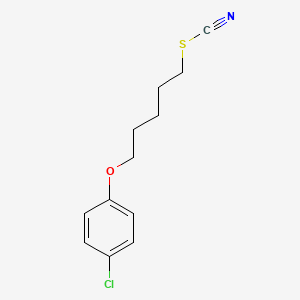

5-(4-chlorophenoxy)pentyl thiocyanate

Description

Properties

IUPAC Name |

5-(4-chlorophenoxy)pentyl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFCXQJEGJYQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCSC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367114 | |

| Record name | 5-(4-chlorophenoxy)pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5359-88-6 | |

| Record name | 5-(4-chlorophenoxy)pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)pentyl thiocyanate typically involves the reaction of 5-(4-chlorophenoxy)pentyl bromide with potassium thiocyanate in an organic solvent such as acetone or dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

5-(4-chlorophenoxy)pentyl bromide+KSCN→5-(4-chlorophenoxy)pentyl thiocyanate+KBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:

Nucleophilic substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The thiocyanate group can be reduced to form thiol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol) under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic substitution: Products include 5-(4-chlorophenoxy)pentyl amine or 5-(4-chlorophenoxy)pentyl alcohol.

Oxidation: Products include 5-(4-chlorophenoxy)pentyl sulfonate.

Reduction: Products include 5-(4-chlorophenoxy)pentyl thiol.

Scientific Research Applications

5-(4-chlorophenoxy)pentyl thiocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)pentyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Physicochemical and Spectroscopic Comparison of Thiocyanate Derivatives

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 7d and 15c) correlate with higher melting points (325°C and 144°C, respectively), likely due to increased intermolecular dipole interactions . Bulky or flexible groups (e.g., thienoyl in 7j) reduce melting points (122°C), suggesting weaker crystal packing .

Reactivity and Functional Groups: Thiocyanate analogs with acetyl or thienoyl substituents (7f, 7j) exhibit distinct IR carbonyl stretches (1661–1674 cm⁻¹), reflecting electronic differences in CO groups . The nitro group in 7d and 15c may enhance electrophilic reactivity, as seen in their synthetic applications for heterocycle formation .

Synthetic Yields: Yields for thiocyanate derivatives range from 66–70%, indicating moderate efficiency in their synthesis. Solvent choice (e.g., dimethylformamide vs. ethanol) may influence crystallization and purity .

Structural Analogies to 5-(4-Chlorophenoxy)pentyl Thiocyanate: The 4-chlorophenoxy group in the target compound shares electronic similarities with the 4-nitrophenyl group (electron-withdrawing) but differs in steric bulk. This may result in intermediate melting points and altered solubility compared to analogs like 7d or 7j.

Q & A

Q. What are the common synthetic routes for 5-(4-chlorophenoxy)pentyl thiocyanate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiophosgene-mediated reactions. For example, primary amines can react with thiophosgene in dimethylbenzene under reflux to introduce the thiocyanate group . Optimization involves solvent selection (e.g., DMF for polar intermediates ), temperature control (60–80°C for thiocyanate stability), and catalysts like potassium hydroxide to enhance reactivity . Microwave-assisted synthesis (e.g., 100 W, 10–15 min) can improve yields by 15–20% compared to conventional heating, as demonstrated in analogous thiocyanate derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Prioritize the thiocyanate (SCN) stretching vibration near 2100–2150 cm⁻¹ .

- NMR : In H NMR, focus on the multiplet at δ 7.2–7.5 ppm for the 4-chlorophenoxy aromatic protons and the pentyl chain’s methylene signals (δ 1.2–1.8 ppm) . C NMR should highlight the thiocyanate carbon at δ 110–120 ppm and the chlorophenoxy quaternary carbons (δ 145–155 ppm) .

- Mass Spectrometry : Look for the molecular ion peak (e.g., m/z ~283 for [M+H]) and fragmentation patterns (e.g., loss of SCN group at m/z 147) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing thiocyanate-containing compounds, particularly regarding structural isomerism or unexpected byproducts?

- Methodological Answer : Contradictions often arise from tautomerism or side reactions (e.g., hydrolysis to sulfonic acids). Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the thiocyanate and pentyl chain . For isomerism, compare experimental IR spectra with computational predictions (DFT at B3LYP/6-31G* level) to validate the dominant tautomer . If byproducts are detected (e.g., sulfoxides), employ HPLC-MS with a C18 column (ACN/HO gradient) to isolate and identify impurities .

Q. What experimental strategies are recommended for evaluating the enzyme inhibitory potential of this compound in biochemical assays?

- Methodological Answer :

- In Vitro Assays : Use purified enzymes (e.g., glucosylceramide synthase) in a buffer system (pH 7.4, 37°C) with varying compound concentrations (1–100 µM). Measure IC values via fluorescence-based substrates (e.g., 4-methylumbelliferyl-β-D-glucoside) .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if increases with inhibitor concentration, it suggests competitive binding .

Q. What are the methodological considerations for designing kinetic studies to investigate the hydrolysis stability of the thiocyanate group in aqueous versus non-aqueous environments?

- Methodological Answer :

- pH Dependence : Conduct hydrolysis experiments in buffers (pH 2–10) at 25°C. Monitor SCN release via ion chromatography or colorimetric assays (e.g., Fe-SCN complex at 450 nm) .

- Solvent Effects : Compare degradation rates in DMSO (non-aqueous) vs. PBS (aqueous). Use HPLC to quantify intact compound retention over time (e.g., 0–48 hrs) .

- Activation Energy : Calculate using Arrhenius plots from data collected at 20–60°C .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental data for the reactivity of this compound?

- Methodological Answer : Cross-validate using hybrid methods:

- Computational : Optimize geometry with DFT (B3LYP/6-311+G**) and simulate NMR/IR spectra using Gaussian 16 .

- Experimental : Compare predicted vs. observed C NMR shifts for the thiocyanate carbon (δ 115–120 ppm). Deviations >5 ppm suggest solvation effects or conformational flexibility not captured in simulations .

Biological Activity Profiling

Q. What protocols are recommended for assessing the antimicrobial activity of this compound against drug-resistant pathogens?

- Methodological Answer :

- Microdilution Assay : Test against Candida albicans or Staphylococcus aureus (ATCC strains) in RPMI-1640 medium. Use 96-well plates with compound concentrations (0.5–128 µg/mL) and measure MIC after 24–48 hrs .

- Synergy Studies : Combine with fluconazole (1:1 to 1:4 ratios) and calculate fractional inhibitory concentration (FIC) indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.